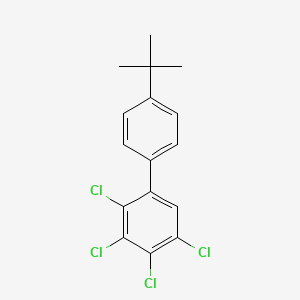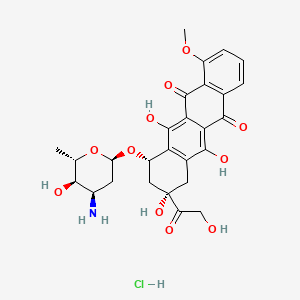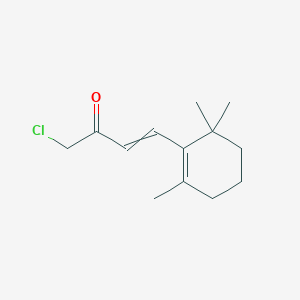
1-Chloro-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is an organic compound with a complex structure that includes a chlorine atom, a cyclohexene ring, and a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. This is followed by a series of reactions to form the butenone moiety, often involving aldol condensation and subsequent dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学研究应用
(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
α-Ionone: A compound with a similar cyclohexene ring structure but different functional groups.
β-Ionone: Another related compound with a similar backbone but different substituents.
β-Damascenone: Shares structural similarities and is used in similar applications such as fragrances and flavors.
Uniqueness
(E)-1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
88981-43-5 |
|---|---|
分子式 |
C13H19ClO |
分子量 |
226.74 g/mol |
IUPAC 名称 |
1-chloro-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H19ClO/c1-10-5-4-8-13(2,3)12(10)7-6-11(15)9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI 键 |
DNFOYTDKFKOKES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


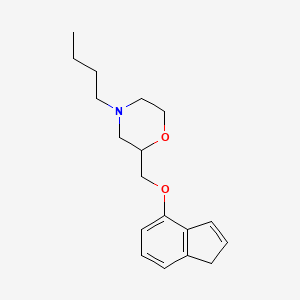
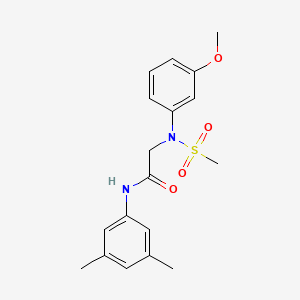
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

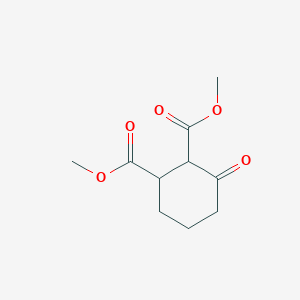

![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)


![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
